molecular formula C9H10N2 B3050090 2-Ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 23612-49-9

2-Ethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3050090
CAS RN: 23612-49-9
M. Wt: 146.19 g/mol
InChI Key: NPTVWPJFZZCZOI-UHFFFAOYSA-N
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Description

2-Ethyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C9H10N2 . It has an average mass of 146.189 Da and a monoisotopic mass of 146.084396 Da .


Synthesis Analysis

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their biological activities . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with an ethyl group attached . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .


Physical And Chemical Properties Analysis

2-Ethyl-1H-pyrrolo[2,3-b]pyridine has a molecular formula of C9H10N2, an average mass of 146.189 Da, and a monoisotopic mass of 146.084396 Da .

Scientific Research Applications

Synthesis and Characterization

  • Towards New Heterocycle-Based Molecules : The synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound related to 2-Ethyl-1H-pyrrolo[2,3-b]pyridine, involves hydride transfer reactions. This study provides insights into the structural characterization and reactivity of such compounds, contributing to the development of new heterocyclic molecules (Murthy et al., 2017).

Novel Synthetic Routes

  • Convenient Synthetic Route to Substituted Pyrrolo[2,3-b]pyridines : A novel synthetic approach for creating 4-substituted pyrrolo[2,3-b]pyridines was developed. This includes a method to prepare an ethylene-bridged compound, offering a new pathway for synthesizing derivatives of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine (Wilding et al., 2015).

Applications in Medicinal Chemistry

  • Antiproliferative Agents : Research on thieno[2,3-b]pyridines, related to 2-Ethyl-1H-pyrrolo[2,3-b]pyridine, demonstrates their potential as potent antiproliferatives. Strategies to enhance water solubility of these compounds for clinical applications were explored, indicating their relevance in cancer treatment (Zafar et al., 2018).

Photophysical Properties

  • Photophysical Behavior of Novel Derivatives : A 4-aza-indole derivative, closely related to 2-Ethyl-1H-pyrrolo[2,3-b]pyridine, demonstrated reverse solvatochromism and high quantum yield, suggesting its potential application in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Chemical Reactivity and Stability

  • Reactivity and Stability Studies : Detailed investigations into the reactivity and stability of molecules similar to 2-Ethyl-1H-pyrrolo[2,3-b]pyridine were conducted using a combination of density functional theory (DFT) calculations and molecular dynamics (MD) simulations. This research aids in understanding the properties of these compounds for various applications (Murthy et al., 2017).

Development of New Drugs

  • Synthesis of Nortopsentin Analogues : Synthesis of new 1H-pyrrolo[2,3-b]pyridine derivatives as nortopsentin analogues shows their effectiveness in reducing cell proliferation in models of diffuse malignant peritoneal mesothelioma (DMPM). This highlights their potential in developing new anti-cancer drugs (Carbone et al., 2013).

Semiconductor Materials

  • Electrochemical and Self-Assembly Properties : The study of nitrogen-embedded small molecules, including derivatives of 1H-pyrrolo[2,3-b]pyridine, revealed their potential in semiconductor applications. The effect of chlorine atoms on their electrochemical, self-assembly, and carrier transport properties was particularly noted (Zhou et al., 2019).

Mechanism of Action

1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Future Directions

Research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These compounds could potentially be used in treating immune diseases such as organ transplantation .

properties

IUPAC Name

2-ethyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-8-6-7-4-3-5-10-9(7)11-8/h3-6H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTVWPJFZZCZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343380
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

23612-49-9
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-7-azaindole (1.32 g, 10 mmol) in dry diethyl ether (60 ml) at room temperature under an inert atmosphere is added n-BuLi (18.8 ml of a 1.6 M solution in hexanes, 30 mmol) followed by f-BuOK (2.24 g, 20 mmol). The reaction mixture is stirred at room temperature for 40 minutes and then cooled to −70° C. whereupon methyl iodide (1.25 ml, 20 mmol) is added dropwise. Stirring continues for a further 2 hours after which time, the reaction mixture is quenched with water (2 ml) and is allowed to slowly warm to room temperature. The cooled solution is poured onto water (200 ml), neutralized with 1N HCl and then extracted with diethyl ether (80 ml). The organic portion is washed with water (2×60 ml), dried (Na2SO4) and concentrated in vacuo to yield the titled compound as orange crystals. [MH+CH3CN]+=188)
Quantity
1.32 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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60 mL
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hexanes
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[Compound]
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f-BuOK
Quantity
2.24 g
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reactant
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Quantity
1.25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-7-azaindole (1.32 g, 10 mmol) in dry diethyl ether (60 ml) at room temperature under an inert atmosphere is added n-BuLi (18.8 ml of a 1.6 M solution in hexanes, 30 mmol) followed by t-BuOK (2.24 g, 20 mmol). The reaction mixture is stirred at room temperature for 40 minutes and then cooled to −70° C. whereupon methyl iodide (1.25 ml, 20 mmol) is added dropwise. Stirring continues for a further 2 hours after which time, the reaction mixture is quenched with water (2 ml) and is allowed to slowly warm to room temperature. The cooled solution is poured onto water (200 ml), neutralized with 1N HCl and then extracted with diethyl ether (80 ml). The organic portion is washed with water (2×60 ml), dried (Na2SO4) and concentrated in vacuo to yield the titled compound as orange crystals. [MH+CH3CN]+=188)
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Quantity
1.25 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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